Telomicina

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

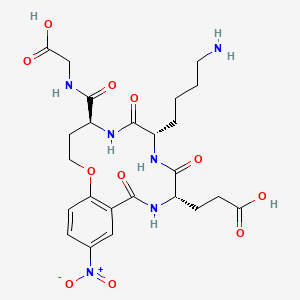

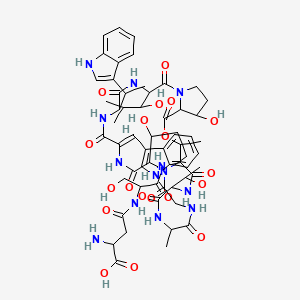

Telomycin is a nonribosomal cyclic depsipeptide antibiotic discovered in the late 1950s . It has been shown to display a unique lytic mode of action based on a specific interaction with the bacterial dimeric phospholipid cardiolipin .

Synthesis Analysis

The synthesis of Telomycin involves a full revision of the relative and absolute stereochemistry of its amino acids . The enantioselectivity of the canonical condensation domains involved in Telomycin biosynthesis was ascertained by phylogeny-based bioinformatic analysis of its nonribosomal peptide synthetases sequence . Rigorous chiral amino acid analysis was also carried out, by NMR and the advanced Marfey’s method, to unequivocally determine the correct structure and absolute stereochemistry of the antibiotic .Molecular Structure Analysis

The molecular structure of Telomycin has been revised recently . The configuration at C β of its β-MeTrp residue remains undetermined and the olefin geometry of its Δ 2,3 -Trp residue likewise demands clarification . The sequence position of the diastereomeric residues present in this antibiotic has been unambiguously determined .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Telomycin include the enantioselective condensation of its amino acids . The process also involves rigorous chiral amino acid analysis, by NMR and the advanced Marfey’s method .Physical And Chemical Properties Analysis

The molecular weight of Telomycin is 1272.3 g/mol . It has 17 hydrogen bond donors and 20 hydrogen bond acceptors .Aplicaciones Científicas De Investigación

Actividad Antibacteriana

La telomicina es conocida por sus potentes propiedades antibacterianas, particularmente contra las bacterias grampositivas. Opera a través de un modo de acción lítico único que implica la interacción específica con la cardiolipina, un fosfolípido dimérico bacteriano .

Estudios Biosintéticos

La investigación ha revelado nuevos análogos naturales de this compound producidos por Streptomyces canus ATCC 12646. Estos análogos han mostrado una actividad mejorada y podrían conducir al desarrollo de nuevos antibióticos .

Metabolitos de Endófitos

Los depsipéptidos cíclicos similares a la this compound, como la ambobactina, se han aislado de endófitos como Streptomyces ambofaciens F3. Estos compuestos tienen aplicaciones potenciales en la protección de las plantas y la promoción del crecimiento debido a sus propiedades antimicrobianas .

Mecanismo De Acción

Target of Action

Telomycin, a nonribosomal cyclic depsipeptide antibiotic discovered in the late 1950s , has been shown to interact specifically with the bacterial dimeric phospholipid cardiolipin . Cardiolipin is a key component of bacterial cell membranes, playing a crucial role in maintaining the structural and functional integrity of the membrane .

Mode of Action

Telomycin displays a unique lytic mode of action based on its specific interaction with cardiolipin . This interaction disrupts the bacterial cell membrane, leading to cell lysis . The exact molecular details of this interaction and the subsequent membrane disruption are still under investigation.

Biochemical Pathways

The biosynthesis of Telomycin involves a complex pathway, including nonribosomal peptide synthetases (NRPSs), regulators, transporters, and tailoring enzymes . The biosynthetic gene cluster spans approximately 80.5 kb and consists of 34 genes . The biosynthesis involves the condensation of amino acids into a cyclic depsipeptide structure .

Result of Action

The primary result of Telomycin’s action is the lysis of bacterial cells . By disrupting the integrity of the bacterial cell membrane through its interaction with cardiolipin, Telomycin causes the cell to rupture, leading to cell death .

Safety and Hazards

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

Telomycin interacts with the bacterial dimeric phospholipid cardiolipin . This interaction is crucial for its unique lytic mode of action

Cellular Effects

Telomycin has a unique lytic mode of action, which means it causes the lysis or destruction of cells . It achieves this by interacting with the bacterial dimeric phospholipid cardiolipin . This interaction disrupts the cell membrane, leading to cell lysis .

Molecular Mechanism

The molecular mechanism of Telomycin involves a specific interaction with the bacterial dimeric phospholipid cardiolipin . This interaction disrupts the cell membrane, leading to cell lysis

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway of Telomycin involves the preparation of two key intermediates, which are then coupled to form the final product. The first intermediate is prepared from a chiral starting material, and the second intermediate is prepared from a commercially available compound. The two intermediates are then coupled using a peptide coupling reagent to form Telomycin.", "Starting Materials": [ "Chiral starting material", "Commercially available compound" ], "Reaction": [ "Preparation of the first intermediate from the chiral starting material", "Preparation of the second intermediate from the commercially available compound", "Coupling of the two intermediates using a peptide coupling reagent to form Telomycin" ] } | |

Número CAS |

19246-24-3 |

Fórmula molecular |

C59H77N13O19 |

Peso molecular |

1272.3 g/mol |

Nombre IUPAC |

(2S)-2-amino-4-[[(2S)-1-[[(6S,9Z,12S,13S,21S,24S,27S,28R,31S,32R)-13,32-dihydroxy-24-[(1S)-1-hydroxyethyl]-3-[(1S)-1-hydroxy-2-methylpropyl]-6-[1-(1H-indol-3-yl)ethyl]-9-(1H-indol-3-ylmethylidene)-21,28-dimethyl-2,5,8,11,17,20,23,26,30-nonaoxo-29-oxa-1,4,7,10,16,19,22,25-octazatricyclo[29.3.0.012,16]tetratriacontan-27-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-oxobutanoic acid |

InChI |

InChI=1S/C59H77N13O19/c1-25(2)49(79)46-57(87)72-18-16-40(76)48(72)59(90)91-29(6)45(69-52(82)38(24-73)65-41(77)20-34(60)58(88)89)55(85)68-44(28(5)74)54(84)64-27(4)50(80)63-23-42(78)71-17-15-39(75)47(71)56(86)66-37(19-30-21-61-35-13-9-7-11-31(30)35)51(81)67-43(53(83)70-46)26(3)33-22-62-36-14-10-8-12-32(33)36/h7-14,19,21-22,25-29,34,38-40,43-49,61-62,73-76,79H,15-18,20,23-24,60H2,1-6H3,(H,63,80)(H,64,84)(H,65,77)(H,66,86)(H,67,81)(H,68,85)(H,69,82)(H,70,83)(H,88,89)/b37-19-/t26?,27-,28-,29+,34-,38-,39-,40+,43-,44-,45-,46?,47-,48-,49-/m0/s1 |

Clave InChI |

FJEKCPBQVANMTA-HERBWHLNSA-N |

SMILES isomérico |

C[C@@H]1[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N2CC[C@@H]([C@H]2C(=O)N/C(=C\C3=CNC4=CC=CC=C43)/C(=O)N[C@H](C(=O)NC(C(=O)N5CC[C@H]([C@H]5C(=O)O1)O)[C@H](C(C)C)O)C(C)C6=CNC7=CC=CC=C76)O)C)[C@H](C)O)NC(=O)[C@H](CO)NC(=O)C[C@@H](C(=O)O)N |

SMILES |

CC1C(C(=O)NC(C(=O)NC(C(=O)NCC(=O)N2CCC(C2C(=O)NC(=CC3=CNC4=CC=CC=C43)C(=O)NC(C(=O)NC(C(=O)N5CCC(C5C(=O)O1)O)C(C(C)C)O)C(C)C6=CNC7=CC=CC=C76)O)C)C(C)O)NC(=O)C(CO)NC(=O)CC(C(=O)O)N |

SMILES canónico |

CC1C(C(=O)NC(C(=O)NC(C(=O)NCC(=O)N2CCC(C2C(=O)NC(=CC3=CNC4=CC=CC=C43)C(=O)NC(C(=O)NC(C(=O)N5CCC(C5C(=O)O1)O)C(C(C)C)O)C(C)C6=CNC7=CC=CC=C76)O)C)C(C)O)NC(=O)C(CO)NC(=O)CC(C(=O)O)N |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Telomycin, A-128, A 128, A128, Antibiotic 128, NSC 235069 |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

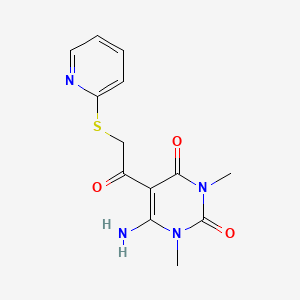

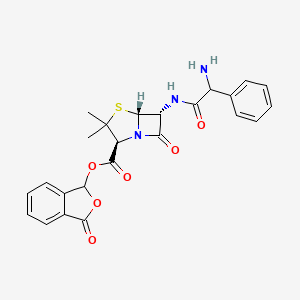

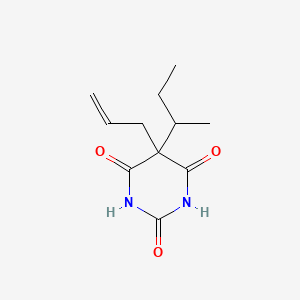

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Amino-1,3-dimethyl-5-[2-(pyridin-2-yl)quinoline-4-carbonyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B1682918.png)

![2-[[6-[[[2-(3-Hydroxypropyl)-5-Methylphenyl]amino]methyl]-2-[[3-(4-Morpholinyl)propyl]amino]-1h-Benzimidazol-1-Yl]methyl]-6-Methyl-3-Pyridinol](/img/structure/B1682921.png)

![N-(R)-[2-(Hydroxyaminocarbonyl)methyl]-4-methylpentanoyl-L-t-butyl-alanyl-L-alanine, 2-aminoethyl Amide](/img/structure/B1682929.png)

![3-[Bis(4-methoxyphenyl)methylidene]-1H-indol-2-one](/img/structure/B1682930.png)